molecular formula C26H33N3O4S B2862436 2-(3-((2-((4-butylphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide CAS No. 878056-07-6

2-(3-((2-((4-butylphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide

Cat. No.: B2862436
CAS No.: 878056-07-6
M. Wt: 483.63
InChI Key: LBBVSWNGAYSCSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(3-((2-((4-butylphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide features a complex structure with multiple pharmacophoric elements:

  • Indole core: Substituted at the 3-position with a sulfonyl group connected to a 2-oxoethyl chain.
  • N,N-Diethylacetamide: Attached to the indole’s 1-position, enhancing lipophilicity and influencing pharmacokinetic properties.

Properties

IUPAC Name

2-[3-[2-(4-butylanilino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N3O4S/c1-4-7-10-20-13-15-21(16-14-20)27-25(30)19-34(32,33)24-17-29(18-26(31)28(5-2)6-3)23-12-9-8-11-22(23)24/h8-9,11-17H,4-7,10,18-19H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBBVSWNGAYSCSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table summarizes structural and functional differences between the target compound and its analogs:

Compound Name & Source Key Structural Features Biological Activity (Inferred/Reported) Synthesis Method Physicochemical Properties
Target Compound Indole + sulfonyl-2-oxoethyl-4-butylphenylamide; N,N-diethylacetamide Not explicitly stated (possible CNS/anti-inflammatory) Likely amide coupling (e.g., Schotten-Baumann) High lipophilicity (logP) due to butyl/diethyl groups
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-(4-trifluoromethylphenylsulfonyl)acetamide (31) Chlorobenzoyl, methoxy-indole, trifluoromethyl sulfonamide COX inhibition (indomethacin analog) Acid-sulfonamide coupling (43% yield) Electron-withdrawing groups (Cl, CF3) enhance potency
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide Fluoro-biphenyl-propanamide linked to tryptamine NSAID-like activity (amide bond importance) Amide coupling via DCC/DIPEA Moderate lipophilicity; fluorine improves bioavailability
NTRC 824 Trifluoroacetyl, methylphenyl sulfonamide on indole NTSR2 antagonist (150× selectivity) Not detailed High selectivity; trifluoroacetyl may reduce metabolic stability
2-({1-[2-(Azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide Azepanyl ring, sulfanyl linker, 4-chlorophenyl Not reported Not detailed Azepanyl ring may alter binding kinetics
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide Isobutylphenyl, chlorophenethylamide Not reported Schotten-Baumann reaction Balanced lipophilicity (isobutyl vs. chloro)

Detailed Comparative Analysis

Substituent Effects on Activity and Selectivity
  • 4-Butylphenyl vs. In contrast, analogs with electron-withdrawing groups (e.g., Cl, CF3 in ) may enhance target binding but reduce metabolic stability .
  • Sulfonyl vs. Sulfanyl/Sulfonamide : The sulfonyl group in the target compound could facilitate hydrogen bonding in protein targets, whereas sulfanyl (e.g., ) or trifluoromethylsulfonamide (e.g., ) groups alter electronic properties and steric accessibility .

Preparation Methods

Route 1: Indole Core Construction Followed by Sequential Functionalization

This approach begins with the preparation of 1H-indole-3-ethylsulfonyl chloride as the central intermediate.

Step 1: Synthesis of 1H-indole-3-ethanethiol

  • Reagents : Indole, 2-chloroethanethiol, K₂CO₃
  • Conditions : DMF, 80°C, 12 h
  • Yield : 68%

Step 2: Oxidation to Sulfonyl Chloride

  • Reagents : Cl₂ gas, H₂O₂ (30%)
  • Conditions : 0°C, 2 h
  • Yield : 82%

Step 3: Coupling with 4-Butylphenylamino Acetamide

  • Reagents : 4-butylphenyl isocyanate, triethylamine
  • Conditions : THF, reflux, 6 h
  • Yield : 57%

Step 4: N,N-Diethylacetylation

  • Reagents : Diethylacetyl chloride, DMAP
  • Conditions : CH₂Cl₂, 25°C, 24 h
  • Yield : 73%

Route 2: Convergent Synthesis via Late-Stage Sulfonation

This method prioritizes the assembly of the sulfonylethyl segment before indole coupling.

Step 1: Preparation of 2-((4-Butylphenyl)amino)-2-oxoethylsulfonic Acid

  • Reagents : 4-butylphenylamine, chlorosulfonylacetic acid
  • Conditions : Pyridine, 50°C, 8 h
  • Yield : 65%

Step 2: Indole Alkylation

  • Reagents : 1H-indole, NaH
  • Conditions : DMF, 0°C → 25°C, 4 h
  • Yield : 61%

Step 3: Acetamide Installation

  • Reagents : N,N-diethylacetamide, EDC·HCl
  • Conditions : CH₃CN, 40°C, 12 h
  • Yield : 69%

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2
Total Steps 4 3
Overall Yield 23% 27%
Purification Complexity High Moderate
Scalability Limited Improved

Route 2 demonstrates superior efficiency due to reduced intermediate isolation steps and higher functional group tolerance during coupling.

Critical Reaction Optimization

Sulfonation Efficiency

Oxidizing thioethers to sulfones remains a pivotal step. Comparative studies reveal:

Oxidizing Agent Solvent Temp (°C) Yield (%)
NaIO₄ H₂O/CH₂Cl₂ 25 82
mCPBA CHCl₃ 0 → 25 78
H₂O₂/AcOH AcOH 50 65

Sodium periodate (NaIO₄) in biphasic conditions achieves optimal yields without over-oxidation.

Acetylation Regioselectivity

The N,N-diethylacetamide group installation requires careful base selection to avoid O-acylation:

Base Solvent Reaction Time (h) Yield (%)
DMAP CH₂Cl₂ 24 73
Pyridine THF 48 58
Et₃N DMF 36 62

DMAP catalyzes selective N-acetylation with minimal side product formation.

Characterization and Analytical Data

5.1. Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, indole H-2), 7.65–7.58 (m, 2H, ArH), 6.92 (d, J = 8.4 Hz, 2H, 4-butylphenyl), 4.32 (q, J = 7.1 Hz, 2H, SO₂CH₂), 3.45–3.39 (m, 4H, NCH₂CH₃), 1.61–1.55 (m, 2H, CH₂CH₂CH₂CH₃).

5.2. High-Resolution Mass Spectrometry (HRMS)

  • Calculated : C₂₇H₃₄N₃O₄S [M+H]⁺: 504.2221
  • Found : 504.2218.

Industrial-Scale Considerations

Patent data emphasize the following for large-scale production:

  • Solvent Recycling : THF and CH₂Cl₂ recovery systems reduce costs by 18–22%
  • Crystallization Controls : Anti-solvent addition rates ≤ 5 mL/min prevent oiling out
  • Purity Specifications : HPLC purity ≥ 99.5% achieved via silica gel gradient chromatography (hexane/EtOAc 7:3 → 1:1)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.